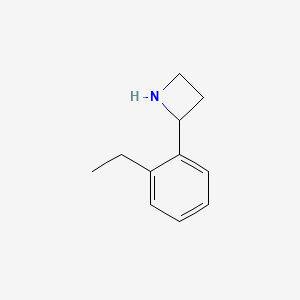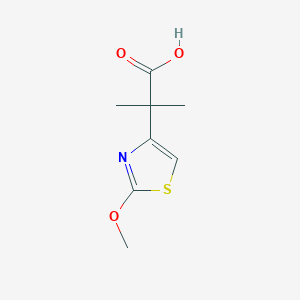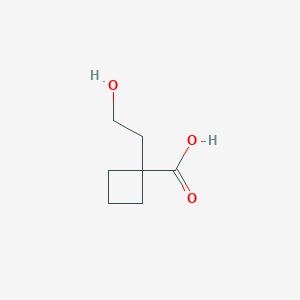
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H12O3. This compound features a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of a strong acid catalyst to form the hydroxyethyl derivative. This intermediate is then oxidized to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 1-(2-carboxyethyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives.
科学的研究の応用
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid
- 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid
- 1-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid
Uniqueness
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-5-4-7(6(9)10)2-1-3-7/h8H,1-5H2,(H,9,10) |
InChIキー |
GBNILAZIHUSJOA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

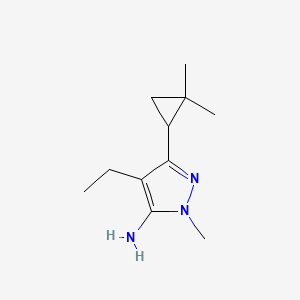
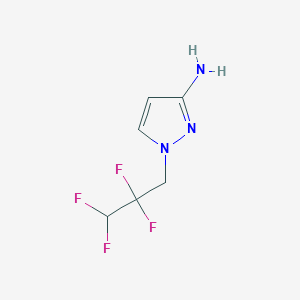
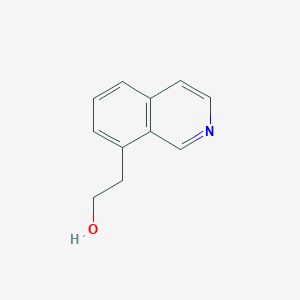

![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
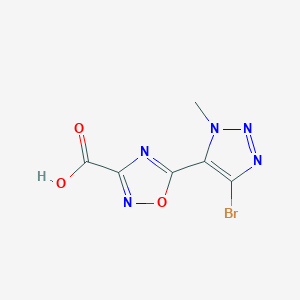

![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
